
2-Methylphenylcyclopropylketon
Übersicht
Beschreibung
Cyclopropyl 2-methylphenyl ketone is an organic compound with the molecular formula C11H12O. It features a cyclopropyl group attached to a 2-methylphenyl ketone structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl 2-methylphenyl ketone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a substrate in various catalytic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications often involves this compound due to its unique structural properties.
Safety and Hazards
Cyclopropyl 2-methylphenyl ketone is classified as a flammable liquid . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures must be implemented when dealing with this compound, including the use of protective wear, careful handling to avoid ingestion or contact, and controlled storage away from heat sources to prevent accidental ignition .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Cyclopropyl 2-methylphenyl ketone primarily interacts with samarium(II) diiodide (SmI2) , a reductant widely used in synthesis . SmI2 is known for its unique chemistry and indispensable role as a reducing agent and mediator of radical chemistry .
Mode of Action
The compound undergoes a SmI2-catalyzed intermolecular radical coupling with alkynes . This process involves a radical relay strategy that eliminates the need for a superstoichiometric coreductant and additives to regenerate SmI2 . The reaction shows a broad substrate scope and results in a library of decorated cyclopentenes .
Biochemical Pathways
The primary biochemical pathway involves the reduction of radicals to carbanions . The intermolecular radical C−C bond formation must outrun this competing reduction . The process also uncovers an intriguing link between ketone conformation and efficient cross-coupling .
Pharmacokinetics
Its lipophilicity, as indicated by Log Po/w values, ranges from 2.15 to 3.25 .
Result of Action
The result of the compound’s action is the formation of complex bicyclic ketones . These products are formed through catalytic radical cyclization . The process delivers decorated cyclopentenes with loadings of SmI2 as low as 15 mol % .
Action Environment
The action of Cyclopropyl 2-methylphenyl ketone is influenced by the presence of a metal coreductant to regenerate Sm(II) . The use of superstoichiometric amounts of a metal coreductant is typically required . The radical relay strategy used with this compound negates the need for a superstoichiometric coreductant and additives .
Biochemische Analyse
Biochemical Properties
Cyclopropyl groups are known to be highly reactive due to their ring strain, making them useful in various biochemical reactions . They are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties
Cellular Effects
For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Cyclopropyl 2-methylphenyl ketone on these processes would need to be determined through experimental studies.
Molecular Mechanism
Cyclopropyl groups can undergo various transformations, including ring-opening reactions, which can lead to diverse functionalized target molecules These transformations could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Cyclopropyl groups are often incorporated into drug candidates to improve metabolic stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropyl 2-methylphenyl ketone can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-pentanone with potassium hydroxide to yield cyclopropyl methyl ketone . Another method includes the Rh(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides, which provides substituted cyclopropyl-ketones .
Industrial Production Methods
Industrial production methods for cyclopropyl 2-methylphenyl ketone often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl 2-methylphenyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropyl methyl ketone
- Cyclopropyl phenyl ketone
- 2-Methylphenyl ketone
Uniqueness
Cyclopropyl 2-methylphenyl ketone is unique due to the presence of both a cyclopropyl group and a 2-methylphenyl group. This combination imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
cyclopropyl-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMDTEZRTBZOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625315 | |
| Record name | Cyclopropyl(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39615-34-4 | |
| Record name | Cyclopropyl(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
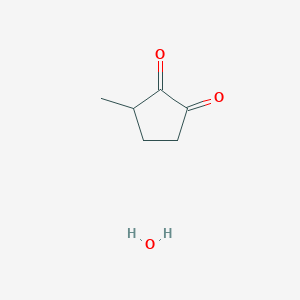
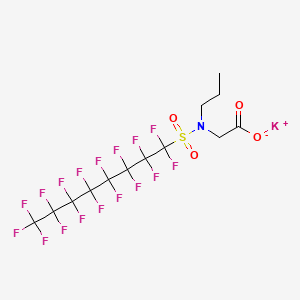
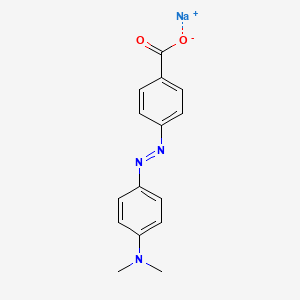

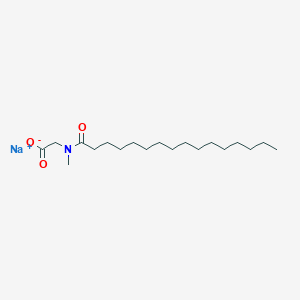
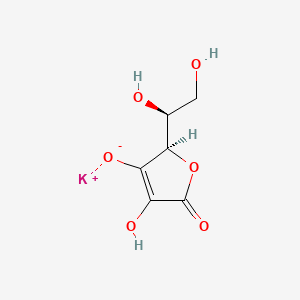
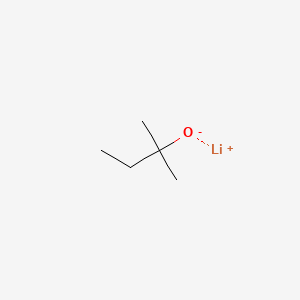
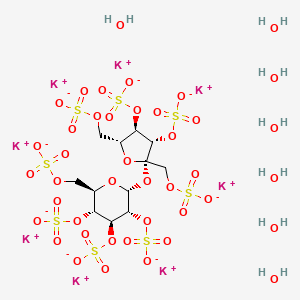
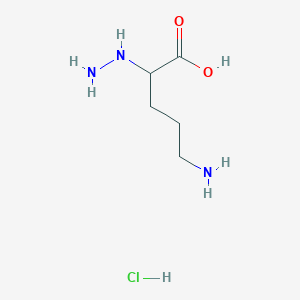

![5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1603911.png)
![N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine](/img/structure/B1603915.png)

![2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone](/img/structure/B1603917.png)
